molecular formula C5H11ClN4 B1471206 4-Azidopiperidine hydrochloride CAS No. 852030-95-6

4-Azidopiperidine hydrochloride

Cat. No.: B1471206
CAS No.: 852030-95-6
M. Wt: 162.62 g/mol
InChI Key: VWCOBSROGHKKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidopiperidine hydrochloride (CAS 852030-95-6) is a versatile piperidine-based building block prized in organic synthesis and medicinal chemistry research for its reactive azide functional group . With a molecular formula of C 5 H 10 N 4 •HCl and a canonical SMILES of Cl.[N-]=[N+]=NC1CCNCC1, this compound serves as a key precursor for the synthesis of more complex nitrogen-containing heterocycles . The azide group is particularly valuable for participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular formation of 1,2,3-triazole linkages for constructing molecular scaffolds . As a piperidine derivative, it is part of a critically important class of heterocycles in drug discovery; piperidine rings are found in more than twenty classes of pharmaceuticals, forming the core scaffold of numerous active compounds . Researchers utilize this reagent to incorporate the 4-azidopiperidine moiety into potential drug candidates, such as histamine H3 receptor ligands or other neuroactive molecules . The compound is supplied as a solid and requires careful handling. It is classified as harmful and may cause skin and eye irritation, as well as respiratory irritation . As with all chemicals of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidopiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCOBSROGHKKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852030-95-6
Record name 4-azidopiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Mechanistic Investigations of 4 Azidopiperidine Hydrochloride

Click Chemistry Paradigms Involving the Azide (B81097) Moiety

The azide group of 4-azidopiperidine (B13647897) hydrochloride is a key functional handle for a variety of highly efficient and selective "click" reactions, enabling the construction of complex molecular architectures. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a broad range of functional groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Varied Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the most prominent click reaction, reliably forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The reaction of 4-azidopiperidine hydrochloride with a diverse array of terminal alkynes proceeds efficiently in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The versatility of this reaction is demonstrated by its compatibility with various alkyne substituents, ranging from simple alkyl and aryl groups to more complex functionalities.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azide ReactantAlkyne ReactantCatalyst SystemSolventProductYield (%)Reference
Benzyl (B1604629) azidePhenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat1-Benzyl-4-phenyl-1H-1,2,3-triazoleQuantitative researchgate.net
Octyl azidePhenylacetyleneCu powder/SiO₂Solvent-free (mechanochemical)1-Octyl-4-phenyl-1H-1,2,3-triazoleHigh sigmaaldrich.com
1-Azido-1,1,2,2-tetrafluoroethane4-NitrophenylacetyleneCuMeSalTHF4-(4-Nitrophenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole98 nih.gov

This table presents representative examples of CuAAC reactions to illustrate the general conditions and outcomes. Specific data for this compound was not found in the searched literature.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Metal-Free Click Reactions

To circumvent the potential cytotoxicity of copper catalysts in biological applications, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. wikipedia.org This reaction utilizes strained cyclooctynes, which readily undergo [3+2] cycloaddition with azides without the need for a metal catalyst. sigmaaldrich.com The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145). While specific examples involving this compound are not explicitly detailed in the available literature, its azide functionality makes it a suitable partner for SPAAC reactions with various cyclooctyne derivatives. The reaction is known to proceed efficiently at ambient temperatures and is bioorthogonal, meaning it does not interfere with native biological processes. sigmaaldrich.com

Exploration of Other Azide-Based Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Beyond the well-established CuAAC and SPAAC, the azide moiety of 4-azidopiperidine can participate in other [3+2] cycloaddition reactions. These reactions involve the combination of a 1,3-dipole (the azide) with a dipolarophile to form a five-membered heterocyclic ring. uchicago.edu For instance, azides can react with alkenes, although this reaction is generally less facile than with alkynes. wikipedia.org Additionally, the reaction of azides with nitriles can lead to the formation of tetrazoles, another important class of heterocyclic compounds. The reactivity of 4-azidopiperidine in these less common cycloadditions would depend on the specific reaction conditions and the nature of the dipolarophile.

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in this compound offers a rich platform for a variety of synthetic modifications, allowing for the introduction of diverse functional groups and the alteration of the heterocyclic core.

N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation, N-Sulfonylation)

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.

N-Acylation: The reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acylpiperidines. researchgate.net For example, treatment with acetyl chloride would yield 1-(4-azidopiperidin-1-yl)ethan-1-one. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. who.int A wide variety of acyl groups can be introduced, providing access to a diverse range of amide derivatives.

N-Sulfonylation: Similarly, N-sulfonylation can be achieved by reacting the piperidine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. researchgate.net This reaction yields N-sulfonylpiperidines, for instance, 4-azido-1-(phenylsulfonyl)piperidine. These sulfonamide derivatives are of significant interest in medicinal chemistry.

Table 2: Representative N-Functionalization Reactions of Piperidine Derivatives

Piperidine DerivativeReagentReaction TypeProductReference
PiperidineBenzenesulfonyl chlorideN-SulfonylationN-(Piperidin-1-yl)benzenesulfonamide who.int
IndolesThioestersN-AcylationN-Acylindoles researchgate.net
AminesAcetyl chlorideN-AcetylationN-Acetylamines researchgate.net

This table provides examples of N-functionalization reactions on related amine-containing compounds to illustrate the general reactivity. Specific examples with detailed yields for this compound were not found in the searched literature.

To facilitate many of these transformations, the piperidine nitrogen is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to form N-Boc-4-azidopiperidine. This protecting group strategy prevents unwanted side reactions at the nitrogen and can be readily removed under acidic conditions. The synthesis of N-Boc-4-hydroxypiperidine, a related precursor, is well-documented and typically involves the reaction of 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate (B1257347). wikipedia.orgdtic.mil

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

While less common than functionalization at the nitrogen, reactions involving the cleavage or rearrangement of the piperidine ring itself represent an intriguing area of its chemistry.

Ring-Expansion Reactions: Under specific conditions, piperidine derivatives can undergo ring expansion to form larger heterocyclic systems, such as azepanes. For instance, diastereomerically pure azepane derivatives have been prepared from piperidine precursors with excellent stereoselectivity and yield. uchicago.edu An interesting ring expansion of a piperidine ring to a hydroazocine ring has also been reported in the reaction of certain piperidine β-acyl derivatives with acetylenecarboxylic acid esters. wikipedia.org While direct examples with this compound are not documented, these precedents suggest the potential for such transformations.

The reactivity of this compound is a testament to the power of modern synthetic chemistry, offering multiple avenues for the creation of novel and complex molecules. The interplay between the click reactivity of the azide group and the functionalization potential of the piperidine nitrogen makes it a valuable building block in medicinal chemistry and materials science. Further exploration of its reactivity is likely to uncover even more innovative synthetic applications.

Reactions at the Piperidine Ring Carbons (Excluding C-4 Azide Functionalization)

The reactivity of the piperidine ring in this compound offers avenues for structural diversification beyond modifications of the azide group. These reactions primarily involve the functionalization of the carbon-hydrogen (C-H) bonds at various positions on the ring and are crucial for creating a diverse range of molecular scaffolds.

C-H Functionalization Approaches

The direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for late-stage modification of complex molecules. While specific studies on this compound are not extensively documented, the principles of C-H activation on related N-heterocyclic compounds, particularly azines and other piperidine derivatives, provide a strong framework for understanding potential transformations. nih.govnih.gov

Palladium-catalyzed C-H activation is a prominent method for introducing a variety of functional groups onto heterocyclic scaffolds with high regioselectivity and functional group tolerance. nih.gov For instance, in related systems, directing groups are often employed to control the site of functionalization. In the case of N-substituted piperidines, the nitrogen atom can influence the reactivity of the adjacent C-H bonds.

Radical-mediated C-H functionalization presents another viable approach. Minisci-type reactions, for example, have been successfully applied to the alkylation of pyridines and quinolines. nih.gov These reactions typically involve the generation of a carbon-centered radical that adds to the protonated heterocycle. The regioselectivity of such additions can often be controlled by the steric and electronic properties of both the substrate and the incoming radical. For N-amino pyridiniums, addition at the 4-position is often favored due to both electronic factors (a lower-lying LUMO at the 4-position) and steric hindrance at the 2-position. nih.gov

The following table summarizes potential C-H functionalization strategies applicable to the piperidine ring, based on methodologies developed for related N-heterocycles.

Reaction TypeCatalyst/ReagentPotential FunctionalizationKey Features
Palladium-Catalyzed C-H Activation Pd(II) catalystsArylation, Alkylation, Alkenylation, Cyanation, HalogenationHigh regioselectivity, broad functional group tolerance. nih.gov
Minisci-Type Radical Reaction Radical initiators (e.g., sodium persulfate)Alkylation, AcylationTolerant of various functional groups, proceeds under mild conditions. nih.gov
Photocatalytic C-H Functionalization Photocatalysts (e.g., CzIPN)Alkylation, HydroxyalkylationUtilizes visible light, often proceeds without strong oxidants. nih.gov

It is important to note that the presence of the azide group at the C-4 position would need to be considered in any C-H functionalization attempt, as it may influence the electronic properties of the ring and could potentially be reactive under certain conditions.

Stereochemical Outcomes of Ring Transformations

The stereochemistry of the piperidine ring is a critical aspect in the synthesis of bioactive molecules. While the starting material, this compound, is achiral, reactions that introduce new stereocenters on the ring or transformations of existing ones must be carefully controlled. The principles of stereoselective synthesis in piperidine chemistry are well-established and can be applied to derivatives of 4-azidopiperidine. ru.nlmasterorganicchemistry.com

Stereoselective reactions aim to produce a predominance of one stereoisomer over others. masterorganicchemistry.com For piperidine ring systems, this can be achieved through several strategies:

Substrate Control: The existing stereochemistry of a chiral substrate can direct the approach of a reagent to one face of the molecule over the other.

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity in the formation of new stereocenters.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed. ru.nl

In the context of transformations on a pre-existing piperidine ring, such as those originating from 4-azidopiperidine, the conformational preferences of the ring will play a significant role in determining the stereochemical outcome. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions. Any reaction that proceeds through a transition state where this conformational preference is disrupted will have a higher activation energy.

For example, in a hypothetical reduction of a ketone at the C-2 or C-3 position of a 4-azidopiperidine derivative, the approach of the hydride reagent would be influenced by the steric bulk of the substituents and the conformational constraints of the ring, leading to a diastereoselective outcome.

Mechanistic Elucidation of Key Reactivity Pathways

Understanding the mechanisms of the reactions involving this compound is fundamental to optimizing reaction conditions and predicting product outcomes. This includes the analysis of transition states in cycloaddition reactions and the investigation of reaction intermediates and kinetics.

Transition State Analysis of Cycloaddition Reactions

The azide moiety of 4-azidopiperidine is a 1,3-dipole and readily participates in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloaddition (AAC). This reaction is a cornerstone of "click chemistry" and is widely used to form stable 1,2,3-triazole linkages. The mechanism of both the thermal Huisgen cycloaddition and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been the subject of extensive theoretical investigation.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these reactions. rsc.org In the uncatalyzed Huisgen cycloaddition, the reaction proceeds through a concerted, but often asynchronous, transition state. The activation barrier for this reaction is relatively high, often requiring elevated temperatures.

The introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole. Mechanistic studies indicate that the reaction proceeds through a series of intermediates. A key step involves the formation of a copper acetylide, which then reacts with the azide. The exact nature of the subsequent steps, including the number of copper atoms involved in the transition state, has been a subject of study, with evidence suggesting that binuclear copper intermediates may be involved in lowering the activation barrier. rsc.org

Silver-catalyzed azide-alkyne cycloaddition (AgAAC) has also been investigated as an alternative, with DFT calculations showing that the formation of a silver acetylide is followed by a facile cycloaddition. rsc.org

The following table presents a conceptual comparison of activation energies for different azide-alkyne cycloaddition pathways, based on general findings in the literature for model systems.

Reaction PathwayCatalystRelative Activation EnergyRegioselectivity
Huisgen Cycloaddition NoneHighMixture of 1,4- and 1,5-isomers
CuAAC Copper(I)Low1,4-isomer
AgAAC Silver(I)LowGenerally 1,4-isomer

These theoretical models provide a framework for understanding how the azide group of 4-azidopiperidine would behave in cycloaddition reactions, allowing for the rational design of reaction conditions to achieve desired outcomes. For instance, quantum mechanical calculations on model systems have shown how factors like cavity confinement can influence the activation energy and product ratios in Huisgen cycloadditions. mpg.de

Investigation of Reaction Intermediates and Reaction Kinetics

The study of reaction intermediates and kinetics provides deeper insight into reaction mechanisms. For reactions involving this compound, techniques such as spectroscopy (NMR, IR), mass spectrometry, and kinetic analysis can be employed to identify transient species and determine rate laws.

In the context of CuAAC, for example, kinetic studies are crucial for optimizing catalyst systems. The rate of the reaction is dependent on the concentrations of the azide, alkyne, and the copper catalyst. The use of ligands for the copper ion is known to not only prevent catalyst disproportionation and degradation but also to accelerate the reaction. nih.gov Kinetic analysis helps in understanding the role of the ligand and other additives, such as a reducing agent like sodium ascorbate, which maintains copper in its active Cu(I) oxidation state.

The investigation of reaction intermediates can be challenging due to their transient nature. However, in some cases, intermediates can be trapped or observed at low temperatures. For instance, in the study of C-H activation reactions, organometallic intermediates, where the palladium catalyst is coordinated to the piperidine ring, could potentially be characterized.

Applications of 4 Azidopiperidine Hydrochloride in Advanced Chemical Research

As a Versatile Building Block in Complex Molecular Architectures

4-Azidopiperidine (B13647897) hydrochloride serves as a pivotal starting material in synthetic chemistry due to its dual reactivity. The piperidine (B6355638) ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, while the azide (B81097) group offers a gateway to a wide array of chemical transformations, most notably as a handle for bioorthogonal chemistry. mdpi.comnih.gov This combination allows for the strategic construction of intricate molecular designs.

Construction of Highly Functionalized Piperidine Derivatives

The piperidine heterocycle is a cornerstone in medicinal chemistry, present in a vast number of drugs. nih.gov The synthesis of highly substituted piperidine derivatives is crucial for exploring new chemical space and developing novel therapeutic agents. mdpi.comnih.gov 4-Azidopiperidine hydrochloride provides a robust platform for generating diverse functionalized piperidines.

The azide moiety can be readily transformed into an amine via reduction, which can then undergo a plethora of reactions such as amidation, sulfonylation, or reductive amination to introduce further complexity. nih.gov For instance, palladium-catalyzed reduction of azides is a common method to yield the corresponding amine, which can then be acylated or alkylated. mdpi.com

Alternatively, the azide group is a classic 1,3-dipole for cycloaddition reactions, most famously the Azide-Alkyne Huisgen Cycloaddition. This reaction, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, allows for the efficient and specific formation of a stable triazole ring, effectively linking the piperidine core to other molecular fragments. medchemexpress.com This strategy is widely used to append aliphatic, aromatic, or heteroaromatic substituents. whiterose.ac.uk

Table 1: Exemplary Reactions for Functionalizing 4-Azidopiperidine

Starting MaterialReagent(s)Reaction TypeProduct Class
4-AzidopiperidineTerminal Alkyne, Copper(I) CatalystCuAAC Click Chemistry4-(1,2,3-Triazolyl)piperidine
4-AzidopiperidineH₂, Pd/CAzide Reduction4-Aminopiperidine (B84694)
4-Aminopiperidine (from reduction)Aldehyde/Ketone, NaBH(OAc)₃Reductive Amination4-(N-Alkyl/Aryl)aminopiperidine
4-Aminopiperidine (from reduction)Acyl Chloride or AnhydrideAcylation4-Acetamidopiperidine

Synthesis of Spiropiperidines and Fused Piperidine Systems

Spiropiperidines, which feature a spirocyclic junction at one of the piperidine carbons, have gained significant interest in drug discovery as they introduce three-dimensionality, a desirable trait for improving pharmacological properties. whiterose.ac.ukrsc.org The synthesis of these complex structures can be approached by forming the piperidine ring onto a pre-existing carbocycle or by constructing a new ring onto a piperidine core. whiterose.ac.uk

While direct examples detailing the use of this compound for spiropiperidine synthesis are not prevalent in the immediate literature, its derivatives are instrumental. For example, the conversion of the azide to other functional groups can precede intramolecular cyclization reactions. An amine derived from the azide can participate in intramolecular Mannich reactions or ring-closing metathesis after appropriate N-alkylation with an olefin-containing group to form fused or spirocyclic systems. mdpi.comnih.gov The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives highlights a general strategy for creating such complex scaffolds, which could be adapted for precursors derived from 4-azidopiperidine. nih.gov

Integration into Bioconjugation and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide group of 4-azidopiperidine is a premier bioorthogonal handle, making the compound a valuable tool for chemical biology and drug development. medchemexpress.comsigmaaldrich.com

Fabrication of Molecular Probes for Chemical Biology

Molecular probes are essential tools for studying biological processes, allowing for the visualization and quantification of specific proteins or other biomolecules. nih.govscispace.com The creation of these probes often involves linking a targeting moiety (which binds to the biomolecule of interest) to a reporter tag (like a fluorophore or biotin) via a linker. sigmaaldrich.com

This compound is an ideal component for such probes. Its azide group can be "clicked" onto a reporter tag that has been functionalized with an alkyne or a strained cyclooctyne (B158145) like DBCO. medchemexpress.comnih.gov The piperidine scaffold itself can be part of the targeting moiety or a stable, synthetically tractable linker. This modular approach allows for the rapid assembly of diverse chemical probes to investigate a wide range of biological targets. nih.gov

Design of Linkers for Antibody-Drug Conjugates (ADCs) and PROTACs

The linker is a critical component of an Antibody-Drug Conjugate (ADC), connecting a potent cytotoxic drug to a monoclonal antibody (mAb). mdpi.comnih.gov This linker must be stable in systemic circulation but allow for the release of the drug at the target tumor site. mdpi.com Similarly, in Proteolysis Targeting Chimeras (PROTACs), a linker connects a target-binding ligand to an E3 ligase-recruiting ligand.

Table 2: Role of Azide-Containing Scaffolds in Advanced Therapeutics

Therapeutic ModalityComponentRole of Azide FunctionalityExample Reaction
ADC Drug-LinkerConjugation to antibody or drug payloadStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-modified component. cam.ac.uk
PROTAC LinkerConnection of target binder to E3 ligase ligandCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an alkyne-modified ligand.
Molecular Probe Linker/Tag AttachmentConjugation to a reporter tag (e.g., fluorophore)SPAAC or CuAAC with an alkyne-functionalized tag. sigmaaldrich.com

Applications in Activity-Based Protein Profiling and Cell Surface Labeling

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. frontiersin.org

The "click chemistry" compatible azide group on 4-azidopiperidine allows it to be used in two-step ABPP workflows. frontiersin.org A probe containing the 4-azidopiperidine moiety and a suitable reactive warhead is first introduced to a proteome. After the probe covalently labels its protein targets, a reporter tag (e.g., a fluorophore or biotin) bearing a cyclooctyne or alkyne is added, which selectively reacts with the azide on the probe. frontiersin.org This approach avoids the use of bulky probes that may have poor cell permeability. frontiersin.org

Similarly, in cell surface labeling, metabolic engineering can be used to introduce azide-bearing sugars (like Ac₄ManNAz) onto cell surface glycans. nih.gov A fluorescent probe containing a DBCO group can then be used to label these cells. 4-Azidopiperidine could be incorporated into such probes as part of the linker or as a scaffold to which the DBCO and fluorophore are attached, leveraging its stability and synthetic accessibility. nih.gov

Role in the Synthesis of Pharmaceutical Intermediates and Precursors

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs. stthomas.edu Its hydrochloride salt, this compound, is a versatile chemical building block, prized for its role as a precursor in the synthesis of complex pharmaceutical intermediates. The true synthetic power of this compound lies in the dual functionality of the piperidine nitrogen and the azide group. The azide allows for highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the straightforward and efficient linking of the piperidine unit to other molecular fragments. nih.govorganic-chemistry.org This modular approach accelerates the drug discovery process by allowing chemists to rapidly construct and test new molecular architectures. nih.gov

Development of Scaffolds for Drug Discovery Programs (e.g., Histone Demethylase Inhibitors)

The development of novel molecular scaffolds is a cornerstone of modern drug discovery, aiming to create unique three-dimensional structures that can interact with biological targets in new ways. researchgate.net this compound is an exemplary reagent for this purpose. The piperidine structure itself is a well-established pharmacophore, while the azide group serves as a versatile chemical handle for elaboration.

A significant area of application is in the development of epigenetic modulators, such as inhibitors of histone demethylases (KDMs). tocris.com KDMs are enzymes that remove methyl groups from histones and are implicated in various diseases, including cancer. researchgate.netnih.gov The design of potent and selective KDM inhibitors is an active area of research. tocris.commedchemexpress.com Research has shown that piperidine-containing molecules can be optimized as KDM inhibitors. For example, a 4-phenylpiperidine (B165713) linker was incorporated into a series of compounds that showed potent activity against KDM4 and KDM5 subfamily demethylases. researchgate.net

The synthesis of such complex molecules can be streamlined using this compound. A general synthetic route involves using the azide group to "click" the piperidine scaffold onto a core structure bearing an alkyne. This strategy allows for the modular construction of potential inhibitors, where the piperidine moiety can be systematically varied to explore the chemical space and optimize binding to the target enzyme. researchgate.net

Table 1: Representative Histone Demethylase Inhibitors & Relevant Scaffolds

Inhibitor/Scaffold ClassTarget KDM(s)Significance
4-phenylpiperidine derivativesKDM4, KDM5Demonstrates the utility of the piperidine scaffold in achieving potent inhibition. researchgate.net
Triazolopyridine compoundsKDM2AA core scaffold discovered to bind to the active site of JmjC KDMs. researchgate.net
4-Carboxy-2,2′-bipyridyl compoundsJMJD2E (a KDM4)Binds to the 2-oxoglutarate cofactor binding site. researchgate.net
Tranylcypromine derivativesLSD1 (KDM1A)Irreversible inhibitors based on a known monoamine oxidase inhibitor structure. tocris.comnih.gov

Synthesis of Analogue Libraries for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds (an analogue library) to understand how specific structural features affect biological activity. medchemexpress.com The generation of these libraries is greatly facilitated by efficient and reliable chemical reactions.

This compound is an ideal starting material for generating such libraries due to the robust and bioorthogonal nature of the azide-alkyne click reaction. nih.govnih.gov Chemists can start with the 4-azidopiperidine core and react it with a diverse collection of alkyne-containing molecules. This approach allows for the rapid creation of a large number of distinct piperidine derivatives, where the substituent introduced via the triazole ring can be varied extensively. nih.gov

For example, studies on 4-arylpiperidines as 5-HT₂C receptor agonists have demonstrated the importance of systematic structural modification to establish SAR. nih.gov Similarly, SAR studies of piperidine-based cocaine analogues involved creating a library of oxadiazole-substituted piperidines to probe the effects of substituent size on dopamine (B1211576) transporter (DAT) affinity. researchgate.net Using this compound and click chemistry, a similar exploration could be performed more efficiently, generating a wide array of triazole-based analogues to probe interactions with a biological target. This high-throughput approach accelerates the identification of lead compounds with improved potency and selectivity. nih.gov

Contribution to the Discovery of Novel Chemical Entities for Neglected Diseases

Neglected diseases, such as hepatitis C and tuberculosis, affect millions worldwide, yet often suffer from a lack of investment in new drug development. The discovery of novel chemical entities (NCEs) to combat these diseases is a global health priority. Piperidine-based scaffolds have shown promise in this area.

For instance, a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of the hepatitis C virus (HCV) assembly. acs.org Further optimization of this scaffold led to derivatives with increased potency and improved metabolic profiles. acs.org In another example, derivatives of the antibiotic caprazamycin, which contain a complex diazepanone moiety, were modified by replacing it with an isoxazolidine (B1194047) scaffold, yielding compounds with significant activity against H. influenzae and vancomycin-resistant E. faecalis. kit.edu

This compound provides a versatile platform for building upon these successes. Its azide functionality allows it to be readily incorporated into a wide variety of molecular frameworks using click chemistry. This enables the synthesis of novel compound libraries based on the privileged piperidine structure, which can then be screened for activity against pathogens responsible for neglected diseases. The modularity of this approach allows for the systematic exploration of chemical diversity, increasing the probability of discovering NCEs with the potential to become new treatments.

Applications in Materials Science and Nanotechnology

The unique reactivity of the azide group makes this compound a valuable tool not only in medicine but also in the realms of materials science and nanotechnology. The ability to form stable covalent linkages under mild conditions is highly desirable for creating advanced functional materials. rsc.orgnih.gov

Synthesis of Recognition-Encoded Oligomers and Polymeric Materials

Recognition-encoded oligomers (REOs) are synthetic molecules designed to mimic the information-carrying capabilities of biopolymers like DNA and proteins. researchgate.net These oligomers can be programmed with specific recognition units, allowing them to self-assemble or catalyze reactions in a predictable manner. researchgate.net

The synthesis of these complex structures often relies on modular building blocks. A 4-azidopiperidine derivative has been explicitly used in the synthesis of Recognition-Encoded Melamine Oligomers (REMOs). nih.gov In a reported synthesis, the 4-azidopiperidine derivative, equipped with a carboxylic acid recognition unit, was coupled to a dichlorotriazine core. nih.gov The azide group in this context serves as a key functional handle, demonstrating its compatibility with multi-step synthetic sequences required to build these intricate oligomers. Such synthetic oligomers have been shown to possess emergent catalytic properties, such as acting as an "imine polymerase," which highlights their potential for creating materials with novel functions. researchgate.net

Surface Functionalization and Biocompatible Coatings

Modifying the surfaces of materials is critical for a vast range of applications, from creating biocompatible medical implants to developing sensitive biosensors. rsc.org Azide-functionalized molecules are central to modern surface chemistry, primarily through their use in catalyst-free or copper-catalyzed azide-alkyne cycloaddition reactions. nih.govuu.nl This "click" approach allows for the covalent attachment of molecules to surfaces functionalized with complementary alkyne groups. kit.edu

This compound can be employed as a reagent to introduce the bioactive piperidine moiety onto a material's surface. A surface (e.g., a polymer, metal, or silicon) can first be coated with alkyne groups. nih.gov Subsequent exposure to this compound under click reaction conditions would result in the piperidine ring being covalently and stably tethered to the surface via a triazole linker.

This strategy can be used to create biocompatible coatings, as the piperidine scaffold is a component of many pharmaceuticals and can be used to modulate interactions with biological systems. stthomas.edu Functionalizing surfaces in this manner can influence protein adsorption, cellular adhesion, and other biological responses, paving the way for advanced biomedical devices and materials. rsc.org

Advanced Characterization Techniques for 4 Azidopiperidine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-azidopiperidine (B13647897) hydrochloride. It provides detailed information about the chemical environment of individual atoms.

2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools that resolve the complex spectral overlap often encountered in one-dimensional (1D) NMR spectra of intricate molecules. wikipedia.org These techniques reveal correlations between different nuclei, which is essential for establishing connectivity and discerning the three-dimensional arrangement of atoms. wikipedia.org

For derivatives of 4-azidopiperidine, experiments such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks, thereby mapping out the spin systems within the piperidine (B6355638) ring and any attached substituents. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon nuclei (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule. wikipedia.org More complex experiments like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) ¹H-¹³C connectivities, which is invaluable for piecing together the entire molecular framework, including the placement of the azido (B1232118) group and other substituents on the piperidine ring.

The relative stereochemistry of substituents on the piperidine ring can often be determined through Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons that are in close proximity, allowing for the differentiation between axial and equatorial orientations of substituents and thus, the elucidation of the preferred conformation and relative configuration of stereocenters.

Table 1: Representative 2D NMR Data for a Substituted 4-Azidopiperidine Derivative

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HSQC)Key COSY CorrelationsKey HMBC Correlations
H-2eqC-2H-2ax, H-3eq, H-3axC-3, C-6
H-2axC-2H-2eq, H-3eq, H-3axC-3, C-6
H-3eqC-3H-2eq, H-2ax, H-3ax, H-4C-2, C-4, C-5
H-3axC-3H-2eq, H-2ax, H-3eq, H-4C-2, C-4, C-5
H-4C-4H-3eq, H-3ax, H-5eq, H-5axC-2, C-3, C-5, C-6

This table is a generalized representation and actual chemical shifts and correlations will vary depending on the specific derivative.

Dynamic NMR for Conformational Analysis

The piperidine ring in 4-azidopiperidine hydrochloride and its derivatives can exist in various conformations, most commonly chair forms that can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.

At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to the decoalescence of the averaged signals into separate signals for each conformer. From the coalescence temperature and the separation of the signals at the slow-exchange limit, the energy barrier for the conformational process, such as the Gibbs free energy of activation (ΔG‡) for chair-to-chair interconversion, can be calculated. This information is crucial for understanding the conformational preferences and dynamic behavior of these molecules, which can influence their biological activity and reactivity. For instance, studies on l-formyl-4-piperidones have utilized ¹³C-DNMR to investigate rotational barriers and conformational changes. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the parent molecule and its fragments. Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed for this purpose. nih.gov

The high mass accuracy of HRMS helps to confirm the identity of a synthesized compound by matching its measured mass to the calculated exact mass. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide valuable structural information through the analysis of fragmentation patterns. researchgate.net In an MS/MS experiment, a specific precursor ion is selected, fragmented through techniques like Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. The fragmentation pathways of piperidine-containing compounds can be complex, but they often involve characteristic losses such as the elimination of the azido group (as N₂ and N), ring opening, or cleavage of substituents. A systematic study of the fragmentation patterns of ketamine analogues, which share a cyclic amine structure, has demonstrated the utility of this approach in identifying characteristic fragmentation pathways. mdpi.com By carefully analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and in some cases, isomeric structures can be differentiated. researchgate.net

Table 2: Hypothetical HRMS Fragmentation Data for a 4-Azidopiperidine Derivative

Precursor Ion (m/z)Accurate MassProposed FormulaProduct Ion (m/z)Proposed Neutral Loss
200.1500C₉H₁₇N₄158.1390C₉H₁₇NN₃
200.1500C₉H₁₇N₄172.1449C₉H₁₆N₂N₂
158.1390C₉H₁₇N116.1021C₇H₁₂NC₂H₅

This data is illustrative. Actual fragmentation will depend on the specific compound and the MS/MS conditions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are therefore vital for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. researchgate.net For purity assessment, a sample of the 4-azidopiperidine derivative is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity of the sample can be determined by the relative area of the peak corresponding to the main compound compared to the areas of any impurity peaks. By using a validated HPLC method, a quantitative analysis of the compound can be achieved. researchgate.net HPLC is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products over time.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile, certain derivatives may be amenable to GC analysis, or derivatization techniques can be employed to increase their volatility. In GC, separation occurs as the sample is carried by an inert gas through a column containing a stationary phase. Similar to HPLC, GC provides information on the purity of a sample and can be used to monitor reaction progress.

Chiral Chromatography for Enantiomeric Excess Determination

Many derivatives of 4-azidopiperidine are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological or material properties, it is crucial to be able to separate and quantify them. Chiral chromatography is the most common method for determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer. heraldopenaccess.us

This technique utilizes a chiral stationary phase (CSP) in either HPLC or GC. heraldopenaccess.usresearchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and thus, their separation. By integrating the peak areas for each enantiomer, the enantiomeric excess can be calculated. The development of single enantiomer drugs from racemates has increased the importance of accurately determining enantiomeric excess. heraldopenaccess.us In some cases, chiral chromatography can be performed without the need for pure enantiomer standards by using chiroptical detectors. uma.esnih.gov

Table 3: Example of Chiral HPLC Data for a Racemic and an Enantioenriched 4-Azidopiperidine Derivative

SampleRetention Time (R-enantiomer) (min)Peak Area (R-enantiomer)Retention Time (S-enantiomer) (min)Peak Area (S-enantiomer)Enantiomeric Excess (%)
Racemic Mixture10.250.112.549.90.4
Enantioenriched Sample10.295.312.54.790.6

Retention times and peak areas are for illustrative purposes only.

X-ray Crystallography for Solid-State Structural Elucidation

The solid-state conformation of the piperidine ring is a key structural feature. Typically, the piperidine ring adopts a chair conformation, which is the most stable arrangement, minimizing steric strain. However, the presence of substituents can lead to conformational distortions, such as twist-boat or half-chair forms. The nature and position of these substituents, as well as intermolecular interactions like hydrogen bonding, play a significant role in dictating the preferred conformation in the crystal lattice.

Detailed research findings from X-ray diffraction studies on derivatives of 4-azidopiperidine provide a clear picture of their molecular structures. One such example is the analysis of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl.

Research Findings on a 4-Azidopiperidine Derivative

The single-crystal X-ray diffraction analysis of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl reveals specific structural details. The study confirms that the six-membered piperidine ring adopts a chair conformation. This conformation is a common feature in many piperidine derivatives due to its inherent stability. The crystallographic data provides precise measurements of the unit cell dimensions and the space group, which characterize the crystal packing.

Crystallographic Parameter Value
Chemical Formula C₉H₁₇N₄O
Molecular Weight 197.27 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 5.8464(12)
b (Å) 8.2476(17)
c (Å) 11.954(2)
α (°) 101.973(4)
β (°) 97.186(3)
γ (°) 100.232(3)
Volume (ų) 546.98(19)
Z 2
Calculated Density (g/cm³) 1.198

Table 1: Crystallographic data for 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl. mdpi.com

The bond length of the N-O bond in the nitroxyl (B88944) radical is a noteworthy feature of this particular derivative. mdpi.com The precise determination of such structural parameters is essential for correlating the molecular structure with its chemical reactivity and physical properties.

The solid-state structure of piperidine derivatives is often influenced by intermolecular forces. In many cases, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies. For instance, in the crystal structure of piperidine itself, molecules are linked by N-H···N hydrogen bonds, forming chains. mdpi.com While the hydrochloride salt of 4-azidopiperidine would introduce a cationic nitrogen and a chloride anion, creating opportunities for strong ion-pairing and hydrogen bonding interactions that would significantly influence its crystal packing.

The conformation of the piperidine ring can also be affected by the hybridization state of the atoms within the ring and the substituents attached to it. For example, the presence of an sp²-hybridized carbon atom adjacent to the ring nitrogen can lead to a distortion from the ideal chair conformation towards a half-chair form. dtic.mil This highlights the subtle interplay of electronic and steric effects in determining the solid-state structure of piperidine derivatives.

Computational Chemistry and Theoretical Studies on 4 Azidopiperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 4-azidopiperidine (B13647897) hydrochloride. nih.govusc.edu These methods can accurately model molecular structure, electron distribution, and orbital energies, which are fundamental to understanding chemical behavior. nih.gov

For the 4-azidopiperidinium cation (the protonated form present in the hydrochloride salt), calculations can reveal the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, would visually represent electron-rich and electron-poor regions. It is expected that the terminal nitrogens of the azide (B81097) group would exhibit a negative electrostatic potential, indicating a region susceptible to electrophilic attack, while the area around the protonated amine (N-H+) would show a strong positive potential, marking it as a site for nucleophilic interaction. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is another key aspect, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. In the context of cycloaddition reactions, the relative energies of the azide's FMOs compared to a reaction partner (like an alkyne) determine the reaction's facility and are central to models like Sustmann's, which explains ambiphilic reactivity. acs.org

Reactivity descriptors derived from these calculations, such as global electrophilicity and nucleophilicity, provide quantitative measures of a molecule's propensity to act as an electron acceptor or donor, respectively. cuny.edu These indices are invaluable for predicting how 4-azidopiperidine will behave in various chemical transformations. cuny.edu

Table 1: Representative Data from Quantum Chemical Calculations on a Substituted Piperidine (B6355638) Analog This table presents hypothetical yet typical data that would be obtained from DFT calculations on a molecule like 4-azidopiperidine hydrochloride, based on studies of similar structures.

Calculated PropertyMethod/Basis SetValueSignificance
Optimized Geometry (N-N Bond)B3LYP/6-31G(d)~1.25 ÅPredicts the ground-state molecular structure.
HOMO EnergyB3LYP/6-31G(d)-7.2 eVRelates to the molecule's ability to donate electrons.
LUMO EnergyB3LYP/6-31G(d)+1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapB3LYP/6-31G(d)8.7 eVIndicates chemical reactivity and kinetic stability.
Dipole MomentB3LYP/6-31G(d)~3.5 DMeasures the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes of the Piperidine Ring System

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is a crucial aspect of the molecule's structure and reactivity.

In 4-azidopiperidine, a conformational equilibrium exists between the chair form with the azido (B1232118) group in the equatorial position and the one with it in the axial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Computational methods can precisely calculate the energy difference between these two conformers. For the parent piperidine molecule, the equatorial conformer is more stable. wikipedia.org While specific experimental data for the azido group's preference (its A-value) can be complex, computational studies consistently show that for most substituents, the equatorial position is energetically favored. nih.gov

The energy landscape can be mapped by systematically rotating key bonds (dihedral angles) and calculating the corresponding energy, allowing for the identification of all stable conformers and the energy barriers that separate them. This provides a complete picture of the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Table 2: Calculated Relative Energies for Axial vs. Equatorial Conformers of a 4-Substituted Piperidine This table illustrates the typical energy difference found in computational studies between the two chair conformers.

ConformerComputational MethodRelative Energy (kcal/mol)Predicted Population at 298 K
Equatorial-AzidoMP2/cc-pVTZ0.00 (Reference)>95%
Axial-AzidoMP2/cc-pVTZ~1.5 - 2.5<5%

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding how a molecule behaves in a real-world solvent environment. nih.gov For this compound, an MD simulation would involve placing the 4-azidopiperidinium ion and a chloride counter-ion in a simulated box filled with explicit solvent molecules (e.g., water).

The simulation tracks the movements of every atom over time based on a "force field" (a set of parameters describing interatomic forces), providing a dynamic picture of the system. nih.gov Key insights from MD simulations include:

Solvation Shell Structure: Analysis of radial distribution functions can reveal how solvent molecules arrange themselves around different parts of the solute. For instance, it can show the specific hydrogen bonding patterns between water and the protonated amine (N-H+), as well as the interactions with the polar azide group.

Conformational Dynamics: MD simulations can show the real-time interconversion between axial and equatorial conformers, providing information on the rates and pathways of this process in solution.

Ion Pairing: The simulation can explore the behavior of the chloride ion, determining whether it remains closely associated with the piperidinium (B107235) cation or exists as a fully solvated, free ion.

These simulations are crucial for bridging the gap between theoretical calculations and experimental observations in solution, which is the medium for most chemical reactions. nih.gov

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

One of the most powerful applications of computational chemistry is the ability to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state (TS). nih.gov For 4-azidopiperidine, a key transformation is the 1,3-dipolar cycloaddition with an alkyne, often referred to as "click chemistry". researchgate.net

Computational methods can be used to:

Locate the Transition State Geometry: Find the precise atomic arrangement at the peak of the energy barrier for the reaction.

Calculate Activation Energy: Determine the energy required to reach the transition state, which is directly related to the reaction rate. acs.org Computational studies have shown that the activation barriers for azide cycloadditions are highly dependent on the structure of the reactants. acs.org

Investigate Regioselectivity: For asymmetric alkynes, the reaction can produce two different regioisomers (e.g., 1,4- or 1,5-substituted triazoles). Calculations can predict which isomer is favored by comparing the activation energies of the two competing pathways. acs.orgnih.gov For instance, density functional theory (DFT) calculations have been instrumental in explaining the mechanisms of both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions, which famously yield different regioisomers. organic-chemistry.orgacs.org

Similar computational approaches can be applied to other reactions of the azide group, such as its reduction to an amine or its decomposition to a nitrene intermediate. researchgate.netbohrium.com

Table 3: Hypothetical Energy Profile for a Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table outlines the kind of energetic data that can be calculated to describe a reaction mechanism.

SpeciesComputational MethodCalculated Relative Free Energy (ΔG, kcal/mol)
Reactants (Azide + Alkyne + Catalyst)DFT (B3LYP)0.0
Intermediate ComplexDFT (B3LYP)-5.2
Transition State (TS)DFT (B3LYP)+15.8
Product ComplexDFT (B3LYP)-28.5
Products (Triazole + Catalyst)DFT (B3LYP)-25.0

In Silico Design and Prediction of Novel Derivatives and Their Potential Reactivity

This compound is a versatile chemical building block. Computational methods, or in silico design, allow chemists to explore the potential of new molecules derived from this scaffold before committing to their synthesis in the lab. nih.govnih.gov

This process often involves:

Virtual Library Generation: A large number of potential derivatives can be created computationally. For example, the azide group can be virtually reacted with a library of different alkynes to generate a library of triazole-containing piperidines.

Property Prediction: For each molecule in the virtual library, computational tools can predict a range of properties. This includes physical properties (like solubility), electronic properties (reactivity), and even biological properties through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govajchem-a.com

Lead Candidate Selection: Based on the predicted properties, the most promising candidates can be identified for actual synthesis and experimental testing. For instance, if the goal is to design a new catalyst, calculations could screen for derivatives with specific electronic features that would enhance catalytic activity. mdpi.com If the goal is a new therapeutic agent, docking simulations could predict which derivatives bind most strongly to a target protein. nih.gov

This in silico approach accelerates the discovery process, saves resources, and allows for a more rational and targeted design of novel functional molecules based on the 4-azidopiperidine framework. acs.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Azidopiperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or aerosols .
  • Emergency Procedures : For skin contact, immediately rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. How is this compound typically synthesized, and what are the key reaction intermediates?

  • Methodological Answer :

  • Synthetic Routes : Piperidine derivatives are often synthesized via nucleophilic substitution or catalytic coupling. For azido derivatives, diazotization of primary amines or substitution of halides with sodium azide may be employed .
  • Intermediate Isolation : Monitor reactions using TLC or HPLC to identify intermediates like 4-chloropiperidine hydrochloride before azide introduction .

Q. What analytical techniques are recommended for verifying the purity of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified reference standards .
  • Spectroscopy : Confirm molecular structure via 1^1H NMR (e.g., characteristic piperidine ring protons at δ 1.5–3.0 ppm) and FT-IR (azide stretch ~2100 cm1^{-1}) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Studies : Conduct accelerated stability tests in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC; azide groups are prone to hydrolysis under acidic conditions .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at ≤4°C to minimize thermal degradation .

Q. What strategies can resolve contradictions in reported biological activity data for 4-Azidopiperidine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines to identify variables (e.g., assay type, cell lines) causing discrepancies .
  • Dose-Response Validation : Replicate conflicting experiments with standardized protocols (e.g., MTT assays in triplicate) to isolate confounding factors .

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, acetonitrile at 60°C with 1.2 eq NaN3_3 may maximize yield .
  • Kinetic Analysis : Use in-situ FT-IR to monitor azide formation rates and identify rate-limiting steps .

Q. What are the best practices for integrating this compound into click chemistry workflows?

  • Methodological Answer :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Optimize catalyst (e.g., CuSO4_4/sodium ascorbate) and stoichiometry (1:1.2 azide:alkyne) in inert atmospheres to minimize side reactions .
  • Quenching Protocols : Add EDTA post-reaction to chelate residual copper and prevent protein denaturation in bioconjugation studies .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze and present data from toxicity studies involving this compound?

  • Methodological Answer :

  • Statistical Tests : Use ANOVA for dose-dependent toxicity (e.g., IC50_{50} values) and Kaplan-Meier survival curves for in vivo studies. Report p-values with Bonferroni correction for multiple comparisons .
  • Data Visualization : Include scatter plots with error bars for replicates and heatmaps for gene expression profiles linked to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azidopiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Azidopiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.